molecular formula C22H22O B11957601 Tris(2-methylphenyl)methanol CAS No. 6922-86-7

Tris(2-methylphenyl)methanol

Cat. No.: B11957601
CAS No.: 6922-86-7
M. Wt: 302.4 g/mol
InChI Key: UQGWZAMWUWHGMA-UHFFFAOYSA-N
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Description

Tris(2-methylphenyl)methanol is a tertiary alcohol featuring a central carbon atom bonded to three 2-methylphenyl groups and a hydroxyl group. These compounds share structural motifs with this compound, particularly the 2-methylphenyl substituents, which influence steric and electronic properties. Such analogs are frequently employed in medicinal chemistry (e.g., as PD-1/PD-L1 inhibitors) and spectroscopic studies due to their chiral centers and conformational flexibility .

Properties

CAS No.

6922-86-7

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

tris(2-methylphenyl)methanol

InChI

InChI=1S/C22H22O/c1-16-10-4-7-13-19(16)22(23,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,23H,1-3H3

InChI Key

UQGWZAMWUWHGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)(C3=CC=CC=C3C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with methyl benzoate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(2-methylphenyl)methanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tris(2-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Structural Features Key Differences from Tris(2-methylphenyl)methanol
(2-Methylphenyl)phenylmethanol (35) One 2-methylphenyl and one phenyl group attached to the chiral carbon Fewer 2-methylphenyl groups (1 vs. 3)
(2,6-Dimethylphenyl)phenylmethanol (37) One 2,6-dimethylphenyl and one phenyl group Additional methyl group on the aromatic ring
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Benzodioxin substituent on the aromatic ring Heterocyclic benzodioxin moiety enhances scaffold diversity
(2-Methyl-3-biphenylyl)methanol Biphenyl central scaffold with a 2-methyl group Extended π-system compared to tris(2-methylphenyl) groups

Structural Implications :

  • The number and position of methyl groups significantly alter steric bulk and conformational flexibility. For example, compound 37 exhibits greater steric hindrance than 35 due to two methyl groups on the aromatic ring, impacting its spectroscopic and reactivity profiles .
  • Incyte’s compounds with such scaffolds show higher Tanimoto dissimilarity scores (average 0.3920) compared to simpler BMS scaffolds (average 0.4434), indicating greater structural diversity .
Spectroscopic and Conformational Behavior
  • ECD Spectra: (R)-(2-methylphenyl)phenylmethanol (35) and (R)-(2,6-dimethylphenyl)phenylmethanol (37) exhibit nearly mirror-image electronic circular dichroism (ECD) spectra despite sharing the same absolute configuration. This contrast arises from differences in conformational ensembles: 35 adopts a planar conformation, while 37’s additional methyl group forces a non-planar geometry, altering π-π interactions and spectral signs . Key Data:
  • 35 : Negative Cotton effect at 260 nm.
  • 37 : Positive Cotton effect at 260 nm .

  • Vibrational Fine Structure :
    Density functional theory (DFT) calculations confirm that conformational flexibility in 35 and 37 directly impacts their ECD spectra, emphasizing the role of substituents in modulating electronic transitions .

Biological Activity

Tris(2-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by three 2-methylphenyl groups attached to a central carbon atom bearing a hydroxyl group. This unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

The above data suggests that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's efficacy is believed to be linked to its ability to modulate signaling pathways involved in cell proliferation and survival.

Case Study: Apoptotic Effects in Cancer Cells

In a study assessing the effects of this compound on MCF-7 breast cancer cells, researchers observed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was noted, with an IC50 value of approximately 10 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with the compound.

These findings underscore the potential of this compound as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
  • Signal Modulation : In cancer cells, this compound may interfere with growth factor signaling pathways, promoting apoptosis.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the phenyl rings can significantly impact its biological activity. For instance, substituents that enhance lipophilicity tend to improve antimicrobial efficacy.

Table 2: SAR Insights for this compound Derivatives

DerivativeActivity LevelKey Modifications
Tris(3-chloromethylphenyl)methanolHighIncreased lipophilicity
Tris(4-nitrophenyl)methanolModerateElectron-withdrawing groups
This compoundBaselineOriginal structure

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